2-(3-methylbutanesulfonyl)acetic acid
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Overview
Description
2-(3-methylbutanesulfonyl)acetic acid is an organic compound with the molecular formula C7H14O4S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a 3-methylbutane chain, which is further connected to an acetic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutanesulfonyl)acetic acid typically involves the sulfonation of 3-methylbutane followed by the introduction of the acetic acid group. One common method includes the reaction of 3-methylbutane with sulfur trioxide to form 3-methylbutanesulfonic acid. This intermediate is then reacted with acetic anhydride under controlled conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutanesulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methylbutanesulfonyl)acetic acid has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways involving sulfonyl compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.
Mechanism of Action
The mechanism of action of 2-(3-methylbutanesulfonyl)acetic acid involves its interaction with various molecular targets, primarily through its sulfonyl group. This group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving sulfonylation reactions, which can alter the function of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-methylbutyl)sulfonylacetic acid: Similar structure but with a different alkyl chain length.
2-(3-methylbutanesulfonyl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
2-(3-methylbutanesulfonyl)acetic acid is unique due to its specific combination of a 3-methylbutane chain and an acetic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(3-methylbutylsulfonyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4S/c1-6(2)3-4-12(10,11)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPJTUNPCMWAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCS(=O)(=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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